molecular formula C14H17ClN2O3 B11024147 Ethyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate

Cat. No.: B11024147
M. Wt: 296.75 g/mol
InChI Key: OSHILTSXTUKHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(3-CHLOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: is an organic compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a chlorobenzoyl group attached to a tetrahydropyrazine ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(3-CHLOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves the following steps:

    Formation of the Tetrahydropyrazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the tetrahydropyrazine ring with 3-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the chlorobenzoyl moiety, potentially yielding alcohol derivatives.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the tetrahydropyrazine ring.

    Reduction: Alcohol derivatives of the chlorobenzoyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-(3-CHLOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-CHLOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, while the tetrahydropyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

  • ETHYL 2-(3-CHLOROBENZOYL)AMINO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(3-CHLOROBENZOYL)AMINO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Comparison:

  • Structural Differences: While these compounds share the chlorobenzoyl group, they differ in the core structure, with one having a benzothiophene ring and the other a tetrahydropyrazine ring.
  • Reactivity: The presence of different core structures can influence the reactivity and the types of reactions these compounds undergo.
  • Applications: The unique structural features of ETHYL 4-(3-CHLOROBENZOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE make it suitable for specific applications, such as its potential use in medicinal chemistry as a pharmacophore.

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

ethyl 4-(3-chlorobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H17ClN2O3/c1-2-20-14(19)17-8-6-16(7-9-17)13(18)11-4-3-5-12(15)10-11/h3-5,10H,2,6-9H2,1H3

InChI Key

OSHILTSXTUKHEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.